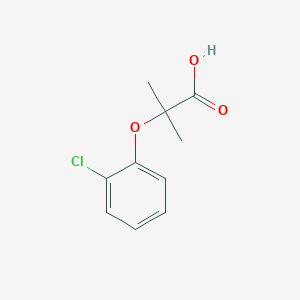

2-(2-Chlorophenoxy)-2-methylpropanoic acid

Description

The exact mass of the compound 2-(2-Chlorophenoxy)-2-methylpropanoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(2-Chlorophenoxy)-2-methylpropanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Chlorophenoxy)-2-methylpropanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-chlorophenoxy)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO3/c1-10(2,9(12)13)14-8-6-4-3-5-7(8)11/h3-6H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEQSWIRBIUYYFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)OC1=CC=CC=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20169769 | |

| Record name | Propanoic acid, 2-(2-chlorophenoxy)-2-methyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20169769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17413-79-5 | |

| Record name | 2-(2-Chlorophenoxy)-2-methylpropionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17413-79-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propionic acid, 2-(o-chlorophenoxy)-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017413795 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, 2-(2-chlorophenoxy)-2-methyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20169769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-chlorophenoxy)-2-methyl-propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(2-Chlorophenoxy)-2-methylpropanoic acid mechanism of action

An In-depth Technical Guide to the Mechanism of Action of 2-(2-Chlorophenoxy)-2-methylpropanoic Acid

Introduction

2-(2-Chlorophenoxy)-2-methylpropanoic acid, more commonly known as clofibric acid, is the biologically active metabolite of the first-generation fibrate drug, clofibrate.[1] As a member of the fibrate class of amphipathic carboxylic acids, its primary therapeutic application is in the management of dyslipidemia, particularly hypertriglyceridemia.[2][3][4] The clinical efficacy of clofibric acid and other fibrates in modulating lipid profiles remained empirically understood for decades. However, the discovery of the Peroxisome Proliferator-Activated Receptors (PPARs) in the 1990s revolutionized our understanding, revealing these nuclear receptors as the central molecular targets for fibrates.[3][5]

This guide provides a detailed examination of the mechanism of action of clofibric acid, focusing on its interaction with PPARα and the subsequent cascade of genomic and metabolic events that culminate in its lipid-modulating effects. We will explore the core signaling pathways, present the experimental methodologies used to validate these mechanisms, and offer insights grounded in established scientific research for professionals in drug development and metabolic research.

The Core Mechanism: Activation of the PPARα Nuclear Receptor

The primary mechanism of action of clofibric acid is its function as an agonist for Peroxisome Proliferator-Activated Receptor alpha (PPARα).[1][6] PPARα is a ligand-activated transcription factor belonging to the nuclear hormone receptor superfamily, which plays a critical role in the regulation of lipid and glucose homeostasis.[5][6] The activation process is a multi-step cascade that directly alters the expression of a suite of target genes.

1. Ligand Binding and Receptor Activation: Clofibric acid diffuses into the cell and binds directly to the ligand-binding domain (LBD) of PPARα located in the nucleus. This binding event induces a conformational change in the receptor.

2. Heterodimerization with RXR: The activated PPARα receptor forms a heterodimer with another nuclear receptor, the Retinoid X Receptor (RXR). This PPARα-RXR complex is the functional unit that recognizes and binds to specific DNA sequences.

3. Binding to Peroxisome Proliferator Response Elements (PPREs): The PPARα-RXR heterodimer scans the genome and binds to specific consensus sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[7] A PPRE typically consists of a direct repeat of the hexanucleotide sequence AGGTCA, separated by a single nucleotide (DR-1).

4. Recruitment of Coactivators and Transcriptional Regulation: Upon binding to a PPRE, the heterodimer recruits a complex of coactivator proteins. This multiprotein complex possesses histone acetyltransferase (HAT) activity, which remodels chromatin structure, making the DNA more accessible for transcription. The recruitment of the basal transcription machinery and RNA polymerase II is initiated, leading to a significant upregulation or downregulation of target gene expression.

Caption: Core signaling pathway of Clofibric Acid via PPARα activation.

Downstream Metabolic Consequences of PPARα Activation

The activation of PPARα by clofibric acid orchestrates a profound shift in hepatic and systemic lipid metabolism. The transcriptional changes primarily enhance the catabolism of fatty acids and remodel lipoprotein particles.

Key Transcriptional and Metabolic Effects:

-

Increased Fatty Acid Catabolism: PPARα activation upregulates the expression of genes involved in multiple stages of fatty acid oxidation. This includes:

-

Fatty Acid Transport: Increased expression of fatty acid transport proteins (FATPs) and CD36, which facilitate the uptake of fatty acids into hepatocytes.

-

Acyl-CoA Synthesis: Upregulation of acyl-CoA synthetases, which convert fatty acids into their metabolically active acyl-CoA form.

-

Mitochondrial β-oxidation: Increased expression of key enzymes in the mitochondrial beta-oxidation pathway, such as carnitine palmitoyltransferase 1 (CPT1).[8]

-

Peroxisomal β-oxidation: A hallmark of PPARα agonists is the induction of the peroxisomal beta-oxidation pathway, including the rate-limiting enzyme, acyl-CoA oxidase (ACOX).

-

-

Reduced Triglyceride Synthesis and VLDL Secretion: By shunting fatty acids towards catabolism and away from esterification, the substrate pool for triglyceride synthesis in the liver is diminished.[2][9] This, combined with a reduction in fatty acid synthesis, leads to decreased production and secretion of very-low-density lipoproteins (VLDL), the primary carriers of triglycerides in the blood.[2][9][10]

-

Enhanced Lipoprotein Lipase (LPL) Activity: PPARα activation increases the expression of lipoprotein lipase (LPL), the primary enzyme responsible for hydrolyzing triglycerides within circulating VLDL and chylomicrons.[9][11] Simultaneously, it decreases the hepatic expression of Apolipoprotein C-III (ApoC-III), a potent inhibitor of LPL. This dual action significantly accelerates the clearance of triglyceride-rich lipoproteins from the plasma.

-

Increased HDL Cholesterol: Clofibric acid and other fibrates raise levels of high-density lipoprotein (HDL) cholesterol.[10] This is achieved through the PPARα-mediated upregulation of the major HDL apolipoproteins, ApoA-I and ApoA-II, in the liver.

Summary of Lipid Profile Changes:

| Parameter | Effect of Clofibric Acid | Primary Mechanism |

| Triglycerides (TG) | ↓↓ (Significant Decrease) | Increased LPL activity, Decreased ApoC-III, Increased fatty acid oxidation, Decreased VLDL secretion |

| VLDL Cholesterol | ↓ (Decrease) | Decreased hepatic production and secretion |

| LDL Cholesterol | ↔ / ↓ (Variable Decrease) | Increased clearance of LDL precursors (VLDL), shift to larger, less atherogenic LDL particles.[11] |

| HDL Cholesterol | ↑ (Increase) | Increased expression of ApoA-I and ApoA-II |

Experimental Validation of the Mechanism of Action

The role of clofibric acid as a PPARα agonist has been rigorously validated through a variety of in vitro and in vivo experimental models. These protocols provide a self-validating system to confirm the compound's mechanism and quantify its activity.

In Vitro Assay: PPARα Luciferase Reporter Assay

This cell-based assay is a cornerstone for quantifying the ability of a compound to activate PPARα and initiate gene transcription.

Principle: Cells are co-transfected with two plasmids: one expressing the human PPARα receptor and another containing a luciferase reporter gene downstream of a promoter with multiple PPREs. If a test compound (e.g., clofibric acid) activates PPARα, the resulting complex binds to the PPREs and drives the expression of luciferase. The amount of light produced upon addition of a substrate is directly proportional to the level of PPARα activation.[12][13][14]

Detailed Protocol:

-

Cell Culture: Plate HEK293T or HepG2 cells in a 96-well plate at an appropriate density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.

-

Transfection: Co-transfect the cells with a PPARα expression vector (e.g., pcDNA3.1-hPPARα) and a PPRE-luciferase reporter vector (e.g., pGL3-PPREx3-tk-Luc) using a suitable transfection reagent. A control vector expressing Renilla luciferase is often included to normalize for transfection efficiency.

-

Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of clofibric acid (or a known agonist like GW7647 as a positive control, and DMSO as a vehicle control).[15] Incubate for another 18-24 hours.

-

Cell Lysis: Aspirate the medium and lyse the cells using a passive lysis buffer.

-

Luminescence Measurement: Use a dual-luciferase assay system. First, add the luciferase assay substrate and measure firefly luciferase activity with a luminometer. Subsequently, add the Stop & Glo® reagent to quench the firefly signal and activate the Renilla luciferase reaction, then measure Renilla luminescence.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized relative light units (RLUs) against the compound concentration to generate a dose-response curve and calculate the EC50 value.

Caption: Experimental workflow for a PPARα luciferase reporter assay.

In Vitro Assay: Electrophoretic Mobility Shift Assay (EMSA)

EMSA provides direct evidence of the physical interaction between the PPARα-RXR heterodimer and its target DNA sequence (PPRE).

Principle: This technique is based on the fact that a protein-DNA complex migrates more slowly through a non-denaturing polyacrylamide gel than the free, unbound DNA probe.[16][17] A labeled DNA probe containing a PPRE sequence is incubated with a source of PPARα and RXR proteins. If binding occurs, a "shifted" band corresponding to the larger protein-DNA complex will be observed on the gel.

Detailed Protocol:

-

Probe Preparation: Synthesize and anneal complementary oligonucleotides containing a PPRE consensus sequence. Label the resulting double-stranded probe, typically with a non-radioactive label like biotin or a fluorescent dye (e.g., IRDye).[18]

-

Protein Source: Use in vitro transcribed/translated PPARα and RXR proteins or nuclear extracts from cells overexpressing these receptors.

-

Binding Reaction: In a small volume, incubate the labeled PPRE probe with the protein source in a binding buffer containing a non-specific competitor DNA (like poly(dI-dC)) to prevent non-specific binding.

-

Competition Assay (for specificity): Set up parallel reactions including a large molar excess of an unlabeled ("cold") PPRE probe. This will compete for binding and should diminish the shifted band, confirming specificity. A reaction with an unlabeled mutant PPRE probe should not compete, further proving specificity.

-

Electrophoresis: Load the reaction mixtures onto a native polyacrylamide gel and run the electrophoresis at 4°C to maintain protein-DNA complex integrity.

-

Detection: Transfer the DNA from the gel to a nylon membrane. Detect the labeled probe using streptavidin-HRP (for biotin) followed by chemiluminescence, or by direct fluorescence imaging (for fluorescent dyes).

Caption: General experimental workflow for an Electrophoretic Mobility Shift Assay (EMSA).

In Vivo Studies: Rodent Models of Dyslipidemia

In vivo studies are crucial for confirming that the molecular mechanism observed in vitro translates to a physiological effect.

Model: Genetically obese and hyperlipidemic rats (e.g., Zucker rats) or mice fed a high-fructose or high-fat diet are common models.[19][20][21]

Methodology:

-

Acclimatization and Grouping: Animals are acclimatized and divided into a control group (receiving vehicle) and a treatment group (receiving clofibric acid via oral gavage or in the diet).

-

Dosing: Animals are dosed for a specified period (e.g., 2-4 weeks).

-

Sample Collection: At the end of the study, blood samples are collected for lipid analysis, and tissues (primarily liver) are harvested for gene and protein expression analysis.

-

Analysis:

-

Serum Lipids: Measure total cholesterol, triglycerides, HDL-C, and LDL-C using standard enzymatic assays.

-

Gene Expression: Extract RNA from the liver and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of PPARα target genes (e.g., ACOX1, CPT1, ApoA-I).

-

Protein Expression: Perform Western blotting on liver lysates to quantify the protein levels of key enzymes.

-

Representative In Vivo Data (Rat Model):

| Parameter | Control Group | Clofibric Acid-Treated Group | Outcome | Reference |

| Serum Triglycerides (mg/dL) | 250 ± 30 | 110 ± 20 | Significant Decrease | [22] |

| Serum Cholesterol (mg/dL) | 180 ± 15 | 145 ± 12 | Significant Decrease | [19][22] |

| Hepatic ACOX1 mRNA (fold change) | 1.0 | 8.5 ± 1.2 | Upregulation | [21] |

| Hepatic CPT1 mRNA (fold change) | 1.0 | 4.2 ± 0.8 | Upregulation | [21] |

Conclusion

The mechanism of action of 2-(2-Chlorophenoxy)-2-methylpropanoic acid (clofibric acid) is a well-defined paradigm of ligand-activated nuclear receptor signaling. By acting as a direct agonist for PPARα, it initiates a transcriptional program that fundamentally re-engineers lipid metabolism. The primary outcomes—enhanced fatty acid oxidation, accelerated clearance of triglyceride-rich lipoproteins, and increased HDL production—collectively account for its therapeutic efficacy in treating dyslipidemia. The combination of in vitro reporter and binding assays with in vivo physiological studies provides a robust and self-validating framework for understanding and investigating this important class of metabolic modulators.

References

-

Mechanism of action of fibrates - PubMed. PubMed. Available at: [Link]

-

Mechanism of action of fibrates on lipid and lipoprotein metabolism - PubMed. PubMed. Available at: [Link]

-

Mechanism of Action of Fibrates on Lipid and Lipoprotein Metabolism | Circulation. Circulation. Available at: [Link]

-

Mecoprop | C10H11ClO3 | CID 7153 - PubChem. PubChem. Available at: [Link]

-

Mecoprop - Wikipedia. Wikipedia. Available at: [Link]

-

Activation of peroxisome proliferator-activated receptor-alpha stimulates both differentiation and fatty acid oxidation in adipocytes - PMC - PubMed Central. PubMed Central. Available at: [Link]

-

Effect of long-term clofibric acid treatment on serum and tissue lipid and cholesterol levels in obese Zucker rats - PubMed. PubMed. Available at: [Link]

-

Substituted 2-[(4-aminomethyl)phenoxy]-2-methylpropionic acid PPARalpha agonists. 1. Discovery of a novel series of potent HDLc raising agents - PubMed. PubMed. Available at: [Link]

-

Discovery of Diverse Esterified seco-Polycyclic Polyprenylated Acylphloroglucinols from Two Species of Hypericum Linn. and Their Lipid-Lowering Effect | Organic Letters - ACS Publications. ACS Publications. Available at: [Link]

-

Human PPARα Reporter Assay Kit - Indigo Biosciences. Indigo Biosciences. Available at: [Link]

-

In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays - PMC - NIH. NIH. Available at: [Link]

-

Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC - NIH. NIH. Available at: [Link]

-

In vivo covalent binding of clofibric acid to human plasma proteins and rat liver proteins - PubMed. PubMed. Available at: [Link]

-

Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability - J-Stage. J-Stage. Available at: [Link]

-

Identification of clofibric acid as a SYVN1 ligand for PROTAC development - bioRxiv. bioRxiv. Available at: [Link]

-

Discovery of PPAR Alpha Lipid Pathway Modulators that Do Not Bind Directly to the Receptor as Potential Anti-Cancer Compounds - MDPI. MDPI. Available at: [Link]

-

Fibrate Medications - StatPearls - NCBI Bookshelf - NIH. NIH. Available at: [Link]

-

Effects of the lipid regulating drug clofibric acid on PPARα-regulated gene transcript levels in common carp (Cyprinus carpio) at pharmacological and environmental exposure levels - PMC - NIH. NIH. Available at: [Link]

-

Peroxisome Proliferator-activated Receptor α (PPARα) Induces PPARγ Coactivator 1α (PGC-1α) Gene Expression and Contributes to Thermogenic Activation of Brown Fat: INVOLVEMENT OF PRDM16 - PMC - NIH. NIH. Available at: [Link]

-

Electrophoretic Mobility Shift Assay Guide - LI-COR. LI-COR. Available at: [Link]

-

The effect of beclobric acid and clofibric acid on peroxisomal beta-oxidation and peroxisome proliferation in primary cultures of rat, monkey and human hepatocytes - PubMed. PubMed. Available at: [Link]

-

The Role of PPAR Alpha in the Modulation of Innate Immunity - MDPI. MDPI. Available at: [Link]

-

Ultra Sensitive PPARα Luciferase Reporter HEK293 Stable Cell Line (2 vials) - Signosis. Signosis. Available at: [Link]

-

Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013) - PubMed. PubMed. Available at: [Link]

-

Fibrate - Wikipedia. Wikipedia. Available at: [Link]

-

Peroxisome proliferator-activated receptors (PPAR) and the mitochondrial aldehyde dehydrogenase (ALDH2) promoter in vitro and in vivo - PubMed. PubMed. Available at: [Link]

-

Chronic effects of clofibric acid in zebrafish (Danio rerio): A multigenerational study - MDPI. MDPI. Available at: [Link]

-

Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC - PubMed Central. PubMed Central. Available at: [Link]

-

Lipid-Lowering Pharmaceutical Clofibrate Inhibits Human Sweet Taste - PubMed - NIH. NIH. Available at: [Link]

-

Clofibric Acid | C10H11ClO3 | CID 2797 - PubChem. PubChem. Available at: [Link]

-

Learn EMSA (Electrophoretic Mobility Shift Assay) in 15 min - Tutorial & Protocol, Step by Step - YouTube. YouTube. Available at: [Link]

-

Peroxisome proliferator-activated receptor alpha (PPARalpha)-mediated regulation of multidrug resistance 2 (Mdr2) expression and function in mice - PubMed. PubMed. Available at: [Link]

-

Marine Natural and Nature-Inspired Compounds Targeting Peroxisome Proliferator Activated Receptors (PPARs) - MDPI. MDPI. Available at: [Link]

-

Molecular Actions of PPARα in Lipid Metabolism and Inflammation - Oxford Academic. Oxford Academic. Available at: [Link]

-

Electrophoretic Mobility Shift Assay: Analyzing Protein – Nucleic Acid Interactions - Open Research Library. Open Research Library. Available at: [Link]

-

Changes in isoprenoid lipid synthesis by gemfibrozil and clofibric acid in rat hepatocytes - PubMed. PubMed. Available at: [Link]

-

Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013) - PMC - PubMed Central. PubMed Central. Available at: [Link]

-

Effect of fibric acid derivatives on blood lipid and lipoprotein levels - PubMed. PubMed. Available at: [Link]

Sources

- 1. Clofibric Acid | C10H11ClO3 | CID 2797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. Fibrate - Wikipedia [en.wikipedia.org]

- 4. Effect of fibric acid derivatives on blood lipid and lipoprotein levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Substituted 2-[(4-aminomethyl)phenoxy]-2-methylpropionic acid PPARalpha agonists. 1. Discovery of a novel series of potent HDLc raising agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Peroxisome proliferator-activated receptor alpha (PPARalpha)-mediated regulation of multidrug resistance 2 (Mdr2) expression and function in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Activation of peroxisome proliferator-activated receptor-alpha stimulates both differentiation and fatty acid oxidation in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Mechanism of action of fibrates on lipid and lipoprotein metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Fibrate Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Mechanism of action of fibrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability [jstage.jst.go.jp]

- 14. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 15. indigobiosciences.com [indigobiosciences.com]

- 16. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. prod-com-bibliolabs-nuvique-app-content.s3.amazonaws.com [prod-com-bibliolabs-nuvique-app-content.s3.amazonaws.com]

- 18. licorbio.com [licorbio.com]

- 19. Effect of long-term clofibric acid treatment on serum and tissue lipid and cholesterol levels in obese Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013) - PMC [pmc.ncbi.nlm.nih.gov]

- 22. 2-(4-Chlorophenoxy)-2-methylpropionic acid | 882-09-7 [chemicalbook.com]

An In-Depth Technical Guide to the Stereoisomers of 2-(2-Chlorophenoxy)-2-methylpropanoic Acid

Foreword: The Imperative of Chirality in Modern Drug Development

In the landscape of pharmaceutical sciences, the three-dimensional architecture of a molecule is a critical determinant of its biological activity. For chiral molecules, which exist as non-superimposable mirror images known as enantiomers, this structural nuance can be the difference between a therapeutic breakthrough and a toxicological liability. This guide provides a comprehensive technical overview of the stereoisomers of 2-(2-Chlorophenoxy)-2-methylpropanoic acid, a compound of interest within the broader class of phenoxypropanoic acids. While many compounds in this class are recognized for their biological activities, including herbicidal and potential pharmacological effects, the specific properties of the ortho-chloro substituted variant remain a subject of specialized investigation.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the synthesis, resolution, and analysis of its stereoisomers, grounded in established chemical principles and methodologies.

The Racemic Synthesis: A Foundational Starting Point

The synthesis of the racemic mixture of 2-(2-Chlorophenoxy)-2-methylpropanoic acid is the initial step towards isolating and studying its individual enantiomers. A robust and well-established method for this purpose is the Williamson ether synthesis.[4][5][6][7] This reaction involves the nucleophilic substitution of a halide by an alkoxide, in this case, the formation of an ether linkage between 2-chlorophenol and a derivative of 2-methylpropanoic acid.

The Underlying Chemistry: Williamson Ether Synthesis

The Williamson ether synthesis proceeds via an SN2 mechanism, where the phenoxide ion, generated by deprotonating 2-chlorophenol with a suitable base, acts as the nucleophile.[5][6] This phenoxide then attacks an electrophilic carbon, typically an alkyl halide. For the synthesis of 2-(2-Chlorophenoxy)-2-methylpropanoic acid, the key reactants are 2-chlorophenol and an ester of 2-bromo-2-methylpropanoic acid, followed by hydrolysis of the ester to yield the desired carboxylic acid.

Experimental Protocol: A Step-by-Step Guide

The following protocol is a representative procedure for the synthesis of racemic 2-(2-Chlorophenoxy)-2-methylpropanoic acid, adapted from established methodologies for similar phenoxypropanoic acids.

Materials:

-

2-Chlorophenol

-

Ethyl 2-bromo-2-methylpropanoate

-

Sodium hydroxide (NaOH)

-

Potassium carbonate (K₂CO₃)

-

Acetone

-

Diethyl ether

-

Hydrochloric acid (HCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Formation of the Phenoxide: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chlorophenol in a suitable solvent such as acetone. Add a stoichiometric equivalent of a base, like potassium carbonate, to deprotonate the phenol and form the potassium 2-chlorophenoxide in situ.

-

Nucleophilic Substitution: To the solution of the phenoxide, add ethyl 2-bromo-2-methylpropanoate dropwise. The reaction mixture is then heated to reflux and maintained at this temperature for several hours to ensure the completion of the SN2 reaction.

-

Work-up and Ester Isolation: After cooling to room temperature, the inorganic salts are removed by filtration. The solvent is then removed under reduced pressure. The resulting crude ester is dissolved in diethyl ether and washed with an aqueous solution of sodium hydroxide to remove any unreacted phenol, followed by a water wash. The organic layer is dried over anhydrous magnesium sulfate and the solvent is evaporated to yield the crude ethyl 2-(2-chlorophenoxy)-2-methylpropanoate.

-

Hydrolysis to the Carboxylic Acid: The crude ester is then subjected to basic hydrolysis. This is typically achieved by refluxing with an aqueous solution of sodium hydroxide. The reaction converts the ester to the sodium salt of the carboxylic acid.

-

Acidification and Product Isolation: After cooling, the reaction mixture is acidified with hydrochloric acid to protonate the carboxylate salt, leading to the precipitation of the racemic 2-(2-Chlorophenoxy)-2-methylpropanoic acid. The solid product is then collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system.

Caption: Workflow for the synthesis of racemic 2-(2-Chlorophenoxy)-2-methylpropanoic acid.

Chiral Resolution: Separating the Enantiomers

With the racemic mixture in hand, the next critical phase is the separation of the individual enantiomers. This process, known as chiral resolution, is essential for evaluating the distinct biological profiles of each stereoisomer. For carboxylic acids, classical resolution via diastereomeric salt formation with a chiral base is a widely employed and effective strategy.

The Principle of Diastereomeric Salt Formation

The reaction of a racemic carboxylic acid with a single enantiomer of a chiral base results in the formation of a pair of diastereomeric salts. Unlike enantiomers, diastereomers possess different physical properties, including solubility. This difference in solubility allows for their separation by fractional crystallization. Once separated, the individual diastereomeric salts can be treated with an acid to regenerate the enantiomerically pure carboxylic acids.

Protocol for Chiral Resolution

The choice of the chiral resolving agent is crucial and often determined empirically. Common chiral bases used for the resolution of acidic compounds include alkaloids like brucine, strychnine, and ephedrine, as well as synthetic chiral amines. The following is a generalized protocol for the chiral resolution of 2-(2-Chlorophenoxy)-2-methylpropanoic acid.

Materials:

-

Racemic 2-(2-Chlorophenoxy)-2-methylpropanoic acid

-

Chiral resolving agent (e.g., (1R,2S)-(-)-Ephedrine)

-

Methanol or Ethanol

-

Hydrochloric acid (HCl)

-

Diethyl ether

Procedure:

-

Diastereomeric Salt Formation: Dissolve the racemic acid in a minimal amount of a suitable hot solvent, such as methanol or ethanol. In a separate flask, dissolve an equimolar amount of the chiral resolving agent (e.g., (1R,2S)-(-)-ephedrine) in the same solvent.

-

Crystallization: Combine the two solutions and allow the mixture to cool slowly to room temperature. The less soluble diastereomeric salt will preferentially crystallize out of the solution. The crystallization process can be encouraged by seeding with a small crystal of the desired salt or by gentle scratching of the inner wall of the flask.

-

Isolation of the Diastereomeric Salt: Collect the crystallized salt by filtration and wash it with a small amount of the cold solvent. The mother liquor, which is now enriched in the more soluble diastereomer, should be saved for the isolation of the other enantiomer.

-

Liberation of the Enantiomer: Suspend the isolated diastereomeric salt in water and add an excess of a strong acid, such as hydrochloric acid. This will protonate the carboxylic acid and form the hydrochloride salt of the chiral amine.

-

Extraction and Purification: Extract the liberated enantiomerically enriched carboxylic acid with an organic solvent like diethyl ether. The organic extracts are then combined, washed with water, dried over an anhydrous drying agent, and the solvent is removed to yield the enantiomerically enriched product.

-

Determination of Enantiomeric Purity: The enantiomeric excess (e.e.) of the resolved acid must be determined using a suitable analytical technique, such as chiral HPLC or by measuring the specific rotation.

Caption: Logical workflow of classical chiral resolution via diastereomeric salt formation.

Analytical Methodologies for Enantiomeric Purity

The accurate determination of enantiomeric purity is paramount in the development of chiral compounds. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most widely used and reliable technique for this purpose.

The Power of Chiral HPLC

Chiral HPLC separates enantiomers by exploiting the differential interactions between the enantiomers and a chiral stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly versatile and have demonstrated broad applicability for the separation of a wide range of chiral compounds, including arylpropionic acids.[8][9][10][11][12]

Protocol for Chiral HPLC Analysis

Developing a chiral HPLC method requires systematic screening of different CSPs and mobile phase compositions. The following protocol provides a starting point for the analysis of the enantiomers of 2-(2-Chlorophenoxy)-2-methylpropanoic acid.

Instrumentation and Columns:

-

HPLC system with a UV detector

-

Chiral stationary phases (e.g., Daicel CHIRALPAK® series, Lux® Cellulose or Amylose columns)

Mobile Phase Screening:

-

Normal Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an acidic modifier (e.g., trifluoroacetic acid or acetic acid) to improve peak shape.

-

Reversed Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol).

General Procedure:

-

Sample Preparation: Prepare a standard solution of the racemic compound and solutions of the resolved, enantiomerically enriched samples in the mobile phase.

-

Column Equilibration: Equilibrate the chosen chiral column with the mobile phase at a constant flow rate until a stable baseline is achieved.

-

Injection and Separation: Inject a small volume of the sample onto the column.

-

Detection: Monitor the elution of the enantiomers using a UV detector at a wavelength where the compound exhibits strong absorbance.

-

Method Optimization: If the initial conditions do not provide adequate separation (resolution > 1.5), systematically vary the mobile phase composition (e.g., the percentage of the alcohol modifier in normal phase or the organic modifier in reversed phase) and the type of acidic or basic modifier. The column temperature can also be adjusted to improve resolution.

-

Quantification: The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers using the formula: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100.

Table 1: Starting Conditions for Chiral HPLC Method Development

| Parameter | Normal Phase | Reversed Phase |

| Column | Polysaccharide-based (e.g., CHIRALPAK AD-H) | Polysaccharide-based (e.g., CHIRALPAK AY-3R) |

| Mobile Phase | Hexane/Isopropanol (90:10, v/v) + 0.1% TFA | Acetonitrile/Water (50:50, v/v) + 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Temperature | 25 °C | 25 °C |

| Detection | UV at 230 nm | UV at 230 nm |

The Significance of Enantioselectivity in Biological Systems

The differential interaction of enantiomers with a chiral biological environment (e.g., receptors, enzymes) can lead to significant differences in their pharmacological and toxicological profiles.[1] For many chiral herbicides of the phenoxypropanoic acid class, it has been established that the herbicidal activity resides primarily in one enantiomer, typically the (R)-enantiomer.[1]

While specific data for the enantiomers of 2-(2-Chlorophenoxy)-2-methylpropanoic acid is not extensively available in public literature, it is reasonable to hypothesize that they will also exhibit enantioselective biological activity. The (S)-enantiomer may be less active or inactive, or it could potentially contribute to off-target effects or a different toxicological profile.[13][14] Therefore, the development of a single-enantiomer product can offer several advantages, including:

-

Increased Potency: A higher concentration of the active enantiomer.

-

Improved Therapeutic Index: A better ratio of desired therapeutic effect to adverse effects.

-

Reduced Metabolic Load: The body is not required to metabolize the inactive enantiomer.

Conclusion and Future Directions

This guide has provided a detailed technical framework for the synthesis, resolution, and analysis of the stereoisomers of 2-(2-Chlorophenoxy)-2-methylpropanoic acid. While specific experimental data for this particular molecule is sparse in the literature, the principles and protocols outlined, based on well-established methodologies for analogous compounds, provide a solid foundation for researchers in this field.

Future work should focus on the practical application and optimization of these methods for the ortho-chloro isomer. A thorough investigation into the pharmacological and toxicological profiles of the individual enantiomers is crucial to fully understand their potential and to guide the development of any future applications, be they in the pharmaceutical or agrochemical sectors. The self-validating nature of the described protocols, from synthesis to analytical verification, ensures a high degree of scientific integrity and provides a clear path forward for the comprehensive characterization of these intriguing chiral molecules.

References

- Bradshaw, J. S., et al. (1999). Chiral Separations by Liquid Chromatography. ACS Symposium Series, Vol. 471. American Chemical Society.

- Francotte, E., & Lindner, W. (Eds.). (2006). Chirality in Drug Research. Wiley-VCH.

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.

- Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Chemistry. Elsevier Academic Press.

- Eliel, E. L., Wilen, S. H., & Mander, L. N. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.

- Ahuja, S. (Ed.). (2011). Chiral Separations by HPLC and SFC: A Practical Approach. Elsevier.

- Subramanian, G. (Ed.). (2007). Chiral Separation Techniques: A Practical Approach. John Wiley & Sons.

-

Bezhanishvilli, M., et al. (2012). HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order. Journal of Separation Science, 35(19), 2643-2652. Available at: [Link]

-

Chiral Technologies Europe. (n.d.). Daicel columns with polysaccharide stationary phases. Retrieved from [Link]

-

Phenomenex Inc. (n.d.). Multimodal HPLC Screening of Polysaccharide-based Chiral Stationary Phases. Retrieved from [Link]

-

Liu, W., Ye, J., & Jin, M. (2011). Enantioselective Activity and Toxicity of Chiral Herbicides. In Pesticides-Formulations, Effects, Fate. IntechOpen. Available at: [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

-

World Health Organization. (2003). Chlorophenoxy herbicides (excluding 2,4-D and MCPA) in Drinking-water. Retrieved from [Link]

-

J&K Scientific LLC. (2023, March 22). Williamson Ether Synthesis. Retrieved from [Link]

-

University of Missouri–St. Louis. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

-

Majethia, G. N., Haq, W., & Balendiran, G. K. (2023). A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. Results in Chemistry, 5, 100821. Available at: [Link]

- CN103193620A - Method for preparing 2-(4-Chloromethylphenyl) propionic acid as loxoprofen key intermediate. (2013). Google Patents.

-

Bradberry, S. M., et al. (2000). Mechanisms of toxicity, clinical features, and management of acute chlorophenoxy herbicide poisoning: a review. Journal of Toxicology: Clinical Toxicology, 38(2), 111-122. Available at: [Link]

- Lámmerhofer, M. (2010). Chiral recognition by HPLC on polysaccharide-based stationary phases.

- CN112645829A - Chiral synthesis method of ephedrine key intermediate (S) -2-methylamino-1-phenyl-1-acetone. (2021). Google Patents.

-

U.S. Environmental Protection Agency. (n.d.). Chlorophenoxy Herbicides. Retrieved from [Link]

-

Bradberry, S. M., et al. (2000). Mechanisms of toxicity, clinical features, and management of acute chlorophenoxy herbicide poisoning: a review. Journal of Toxicology: Clinical Toxicology, 38(2), 111-122. Available at: [Link]

-

Sellergren, B., & Shea, K. J. (2000). Imprinted polymers for chiral resolution of (±)-ephedrine: understanding the pre-polymerisation equilibrium and the action of different mobile phase modifiers. The Analyst, 125(5), 847-857. Available at: [Link]

-

Wróbel, D., et al. (2024). The Application of Polysaccharide Chiral Columns for the Separation of Fluorinated and Protonated Liquid Crystalline Racemic Esters. Molecules, 29(14), 3269. Available at: [Link]

-

Chiral Technologies. (n.d.). Daicel columns with polysaccharide stationary phases. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. cdn.who.int [cdn.who.int]

- 3. epa.gov [epa.gov]

- 4. The Williamson Ether Synthesis [cs.gordon.edu]

- 5. jk-sci.com [jk-sci.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. m.youtube.com [m.youtube.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. researchgate.net [researchgate.net]

- 10. HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Application of Polysaccharide Chiral Columns for the Separation of Fluorinated and Protonated Liquid Crystalline Racemic Esters [mdpi.com]

- 12. chiraltech.com [chiraltech.com]

- 13. researchgate.net [researchgate.net]

- 14. Mechanisms of toxicity, clinical features, and management of acute chlorophenoxy herbicide poisoning: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

2-(2-Chlorophenoxy)-2-methylpropanoic acid PPARα binding affinity

Technical Whitepaper: Pharmacodynamics and Binding Kinetics of Clofibric Acid at the PPARα Interface

Executive Summary

This technical guide analyzes the binding thermodynamics and kinetic profile of 2-(2-Chlorophenoxy)-2-methylpropanoic acid (Clofibric Acid), the active metabolite of the archetypal lipid-lowering agent Clofibrate. Unlike high-affinity synthetic agonists (e.g., GW7647) that operate in the nanomolar range, Clofibric acid functions as a low-affinity, high-occupancy ligand with an

Molecular Architecture & Binding Interface

The efficacy of Clofibric acid is dictated by its ability to stabilize the PPAR

Structural Determinants of Binding

Crystallographic data (e.g., PDB: 7BPY ) reveals that Clofibric acid binds within the hydrophobic pocket of the LBD. The binding is anchored by a critical electrostatic network known as the "Carboxylate Clamp."

-

The Carboxylate Clamp: The carboxylic acid headgroup of Clofibric acid forms hydrogen bonds with four key polar residues: Tyr464, His440, Tyr314, and Ser280 . This interaction locks the ligand in place.

-

Hydrophobic Tail: The 4-chlorophenoxy moiety extends into the hydrophobic arm of the pocket (Arm I), interacting with lipophilic residues.

-

Helix 12 Stabilization: Ligand occupancy rigidifies Helix 12, closing the pocket and generating a hydrophobic groove on the surface for coactivator peptide (LXXLL motif) binding.

Diagram 1: Molecular Mechanism of Action

This diagram illustrates the causal pathway from ligand binding to transcriptional activation.

Caption: Mechanistic pathway of Clofibric acid-induced PPARα activation, highlighting the critical role of the carboxylate clamp in stabilizing Helix 12.

Quantitative Binding Affinity Profile

Researchers must distinguish between potency (functional response,

Comparative Affinity Table

| Compound | Target | Binding Mode | Clinical Status | |

| Clofibric Acid | hPPAR | ~50 - 55 | Canonical Agonist | Metabolite (Active) |

| Fenofibric Acid | hPPAR | ~22 - 30 | Dual Agonist ( | Metabolite (Active) |

| Gemfibrozil | hPPAR | ~50 - 100 | Weak Agonist | Approved Drug |

| GW7647 | hPPAR | ~0.008 | High-Affinity Tool | Research Tool |

| Endogenous FA | hPPAR | ~1 - 5 | Physiological Ligand | N/A |

*Note: Values represent human PPAR

Expert Insight: The micromolar affinity of Clofibric acid implies a rapid exchange rate (

Experimental Methodologies for Affinity Determination

To accurately determine the binding affinity of low-affinity ligands like Clofibric acid, homogeneous assays are required to maintain equilibrium conditions.

Protocol A: TR-FRET Competitive Binding Assay (LanthaScreen™)

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) measures the displacement of a fluorophore-labeled tracer by the test compound.

-

Donor: Terbium (Tb)-labeled anti-GST antibody (binds to GST-PPAR

-LBD). -

Acceptor: Fluormone™ Pan-PPAR Green (tracer).

-

Readout: High FRET signal = Tracer bound. Low FRET signal = Tracer displaced by Clofibric acid.

Step-by-Step Workflow:

-

Buffer Prep: Prepare TR-FRET Core Buffer (PBS, pH 7.5, 5 mM DTT, 0.01% NP-40). Critical: DTT prevents oxidation of the receptor.

-

Protein Mix: Dilute GST-PPAR

-LBD to 5 nM and Tb-anti-GST antibody to 5 nM in buffer. -

Tracer Mix: Dilute Fluormone Pan-PPAR Green to 5 nM.

-

Compound Titration: Prepare a 10-point serial dilution of Clofibric acid in DMSO (Top concentration: 1 mM).

-

Assembly: In a black 384-well low-volume plate:

-

Add 10

L Protein Mix. -

Add 10

L Tracer Mix. -

Add 20 nL Compound (via acoustic dispenser) or 1

L diluted compound.

-

-

Incubation: Incubate for 1-2 hours at Room Temperature in the dark to reach equilibrium.

-

Detection: Read on a plate reader (Excitation: 340 nm; Emission: 495 nm [Tb] and 520 nm [Green]).

-

Analysis: Calculate Ratio (520/495). Plot vs. log[Clofibric Acid] to determine

.

Diagram 2: TR-FRET Assay Workflow

Caption: Workflow for TR-FRET competitive binding. Displacement of the tracer by Clofibric acid results in a loss of FRET signal.

Protocol B: Scintillation Proximity Assay (SPA)

Principle: Uses microbeads containing a scintillant.[1]

-

Bead: Yttrium silicate (YSi) beads coated with Protein A or Glutathione.

-

Receptor: GST-PPAR

captured on the bead. -

Radioligand: [³H]-GW7647 or [³H]-Clofibrate (rare).

-

Mechanism: Only radioligand bound to the receptor (on the bead) is close enough to stimulate the scintillant. Unbound radioligand in solution does not generate a signal.

-

Utility: Ideal for high-throughput screening of weak binders because it requires no washing.

Downstream Functional Consequences

Upon successful binding (as measured above), Clofibric acid triggers a cascade of events:

-

Heterodimerization: The PPAR

-Ligand complex binds with the Retinoid X Receptor (RXR). -

DNA Binding: The heterodimer recognizes Peroxisome Proliferator Response Elements (PPREs) in promoter regions.

-

Gene Regulation:

-

Upregulation: LPL (Lipoprotein Lipase), APOA1 (ApoA-I), CPT1A (Carnitine Palmitoyltransferase 1A).

-

Downregulation: APOC3 (ApoC-III).

-

Outcome: Increased fatty acid oxidation and HDL synthesis; decreased triglycerides.

-

References

-

Kamata, S., et al. (2020). "PPARα Ligand-Binding Domain Structures with Endogenous Fatty Acids and Fibrates."[2] iScience, 23(12), 101727.

- Key Data: Crystal structures (PDB 7BPY)

-

Willson, T. M., et al. (2000). "The PPARs: From Orphan Receptors to Drug Discovery." Journal of Medicinal Chemistry, 43(4), 527-550.

- Key Data: Historical binding constants and SAR of fibr

-

Thermo Fisher Scientific. "LanthaScreen™ TR-FRET PPARα Competitive Binding Assay Protocol."

- Key Data: Standardized protocol for TR-FRET assays.

-

MedChemExpress. "Fenofibric Acid Product Information & Biological Activity."

- Key Data: Compar

-

RCSB Protein Data Bank. "Structure Summary for PDB 7BPY."

- Key Data: Specific residues interacting with Clofibric acid.

Sources

In-Vivo Pharmacokinetic Profiling of Clofibric Acid: A Technical Guide

Executive Summary

This guide details the pharmacokinetic (PK) behavior of 2-(2-Chlorophenoxy)-2-methylpropanoic acid (Clofibric Acid), the active metabolite of the fibrate class of lipid-lowering prodrugs (e.g., Clofibrate, Etofibrate). Unlike standard small molecules, Clofibric Acid exhibits a unique "futile cycle" of elimination involving reversible glucuronidation and high protein binding saturation. This document provides the experimental frameworks, mechanistic insights, and bioanalytical protocols necessary for researchers investigating PPAR

Physicochemical & Molecular Context

Understanding the PK of Clofibric Acid requires a grounding in its fundamental properties, which dictate its distribution and clearance.

| Parameter | Value | Pharmacokinetic Implication |

| Molecular Weight | 214.65 g/mol | Small molecule; readily filtered by glomerulus if unbound. |

| pKa | ~3.0 - 3.5 | Ionized (anionic) at physiological pH (7.4). |

| logP | ~2.57 - 2.84 | Moderately lipophilic; requires protein binding for transport. |

| Protein Binding | 95% - 97% | Binds exclusively to Albumin (Site I). Susceptible to displacement interactions. |

| Bioavailability | >90% (Oral) | Rapid absorption from GI tract (usually administered as ester prodrug). |

ADME Mechanisms: The Core Disposition Pathways

Absorption

Clofibric acid is rarely administered directly in clinical settings; it is the hydrolysis product of Clofibrate or Etofibrate .

-

Mechanism: Rapid hydrolysis by tissue and plasma esterases immediately post-absorption.

-

Tmax: Peak plasma concentrations typically occur within 2–6 hours post-dosing of the prodrug.

Distribution

The volume of distribution (Vd) is relatively low (0.1 – 0.2 L/kg), approximating the extracellular fluid volume.

-

Albumin Binding: The drug is highly bound to human serum albumin (HSA). This binding is saturable.

-

Clinical Relevance: In conditions of hypoalbuminemia (e.g., nephrotic syndrome), the free fraction of Clofibric acid increases, potentially increasing toxicity despite lower total plasma concentrations.

Metabolism: The Acyl-Glucuronide Pathway

Clofibric acid does not undergo significant Phase I (CYP450) oxidative metabolism. Its primary clearance pathway is Phase II conjugation .

-

Enzyme: UDP-glucuronosyltransferase (UGT).[1] Specifically, UGT1A9 and UGT2B7 are implicated in forming the acyl-glucuronide.

-

Product: 1-O-acyl-glucuronide (unstable).

-

The "Futile Cycle": The glucuronide conjugate is excreted via the kidneys. However, in cases of renal impairment, the accumulated glucuronide can hydrolyze back to the parent Clofibric acid, prolonging the effective half-life.

Excretion: Renal Transport

Elimination is predominantly renal (60-90%).[2]

-

Filtration: Limited due to high protein binding.

-

Active Secretion: This is the rate-limiting step. Clofibric acid is a substrate for Organic Anion Transporters (OATs) , specifically OAT1 and OAT3, located on the basolateral membrane of proximal tubule cells.

-

Interaction Warning: Co-administration with Probenecid (an OAT inhibitor) drastically reduces Clofibric acid clearance.

Visualization of Disposition Pathways

The following diagram illustrates the "Futile Cycle" mechanism which is critical for understanding the drug's behavior in renal impairment models.

Caption: Disposition pathway showing the hydrolysis of the prodrug and the reversible glucuronidation cycle.

Experimental Protocol: In Vivo Pharmacokinetic Study (Rat Model)

This protocol is designed to validate the OAT-mediated clearance mechanism.

Study Design

-

Species: Sprague-Dawley Rats (Male, 250–300g).

-

Groups:

-

Control (Clofibric Acid IV).

-

Inhibition Arm (Clofibric Acid IV + Probenecid IP).

-

-

Dose: 20 mg/kg (Clofibric Acid), administered via tail vein.

Sampling Workflow

-

Cannulation: Jugular vein cannulation is recommended for stress-free serial sampling.

-

Time Points: Pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 h.

-

Blood Collection: Collect 200 µL into heparinized tubes.

-

Processing: Centrifuge at 4°C, 3000g for 10 min. Harvest plasma.[3][4][5] Store at -80°C immediately to prevent spontaneous hydrolysis of any acyl-glucuronides present.

Bioanalytical Method (LC-MS/MS)

Standard UV detection is insufficient for low-dose PK; LC-MS/MS is required for sensitivity.

-

Instrument: Triple Quadrupole MS (e.g., AB Sciex 4000/5000 series).

-

Ionization: Electrospray Ionization (ESI) Negative Mode (Targeting the carboxylate ion

). -

Transitions (MRM):

-

Clofibric Acid:

(Quantifier), -

Internal Standard (IS): d4-Clofibric Acid or Ibuprofen.

-

-

Chromatography:

-

Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 10% B to 90% B over 3 minutes.

-

Caption: Optimized bioanalytical workflow for Clofibric Acid quantification in plasma.

Critical Data Analysis & Troubleshooting

Calculating Parameters

Use Non-Compartmental Analysis (NCA) (e.g., Phoenix WinNonlin).

-

(Clearance):

-

(Volume at Steady State):

Common Pitfalls

-

Glucuronide Instability: The acyl-glucuronide metabolite is chemically unstable in alkaline plasma. If samples are not acidified or kept frozen, the glucuronide hydrolyzes back to the parent acid, leading to an overestimation of Clofibric acid concentrations.

-

Solution: Add 1% Formic acid to plasma aliquots immediately upon collection.

-

-

Ion Suppression: Phospholipids in plasma can suppress the ESI signal in negative mode.

-

Solution: Use a divert valve to send the first 1 minute of LC flow to waste, or use Phospholipid Removal Plates (e.g., Ostro) instead of simple protein precipitation.

-

References

-

Gugler, R. & Hartlapp, J. (1978). "Clofibrate pharmacokinetics: effect of elevation of plasma free fatty acids."[6] Clinical Pharmacology & Therapeutics. Link

-

Meffin, P. J., et al. (1983). "A renal mechanism for the clofibric acid-probenecid interaction." Journal of Pharmacology and Experimental Therapeutics. Link

-

Sallustio, B. C., et al. (1989). "Reduced clofibric acid clearance in renal dysfunction is due to a futile cycle."[7] Journal of Pharmacology and Experimental Therapeutics. Link

-

PubChem Compound Summary. (2024). "Clofibric Acid."[1][7][8][9][10][11] National Center for Biotechnology Information. Link

- Knights, K. M., et al. (2016). "Drug-drug interactions with fibrates." Expert Opinion on Drug Metabolism & Toxicology. (Contextualizing UGT metabolism).

Sources

- 1. Human UDP-glucuronosyltransferase (UGT)1A3 enzyme conjugates chenodeoxycholic acid in the liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. ssi.shimadzu.com [ssi.shimadzu.com]

- 5. mdpi.com [mdpi.com]

- 6. Clofibrate pharmacokinetics: effect of elevation of plasma-free fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Reduced clofibric acid clearance in renal dysfunction is due to a futile cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Clofibric Acid - LKT Labs [lktlabs.com]

- 9. xenotech.com [xenotech.com]

- 10. biorxiv.org [biorxiv.org]

- 11. In vivo covalent binding of clofibric acid to human plasma proteins and rat liver proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

Absorption and Metabolism of Clofibric Acid in Rats: A Technical Guide

This guide details the pharmacokinetics (PK), metabolic pathways, and experimental methodologies regarding Clofibric acid (the active metabolite of Clofibrate) in rat models.

Executive Summary

Clofibric acid (p-chlorophenoxyisobutyric acid) is the pharmacologically active metabolite of clofibrate and related fibrates, acting primarily as a PPAR

Key Technical Takeaways:

-

Bioavailability: Rats exhibit near-complete absorption (>90%) of oral clofibric acid.

-

Metabolic Driver: The primary clearance mechanism is Phase II conjugation (glucuronidation), with negligible oxidative (Phase I) metabolism.

-

Excretion: Elimination is predominantly renal, with ~85% of the dose recovered in urine within 24 hours.

-

Toxicity Marker: The formation of reactive acyl-glucuronides leads to covalent protein binding, a mechanism distinct from reversible plasma protein binding.

Physicochemical Profile & Absorption Dynamics

Physicochemical Properties

Clofibric acid is a lipophilic organic acid. Its absorption is governed by its ionization state and lipid solubility.

| Parameter | Value | Impact on PK |

| pKa | ~3.0 - 3.5 | Ionized at physiological pH; requires active transport or ion pairing for distribution. |

| LogP | ~2.5 - 3.0 | Moderate lipophilicity facilitates rapid passive diffusion across the intestinal epithelium. |

| Solubility | Low (water) | Often administered as a salt or in lipid vehicles (e.g., corn oil) in experimental settings. |

Absorption Mechanism

In rats, absorption occurs rapidly from the gastrointestinal tract. Unlike humans, where absorption can be variable depending on the ester form (prodrug), rats hydrolyze clofibrate to clofibric acid almost immediately, or absorb clofibric acid directly with high efficiency.

-

Mechanism: Primarily passive diffusion due to the lipophilic nature of the non-ionized fraction in the acidic microclimate of the proximal intestine.

-

Transporters: While passive diffusion dominates, Organic Anion Transporters (OATs) play a role in distribution and renal elimination rather than intestinal uptake.

-

Intracellular Transport: Upon entry into enterocytes and hepatocytes, clofibric acid binds to Fatty Acid Binding Proteins (L-FABP) , which facilitates its intracellular trafficking and nuclear translocation to activate PPAR

.

Metabolic Pathways (Phase I & II)

The metabolism of clofibric acid in rats is distinct due to the lack of significant Phase I oxidative modification. The compound is essentially stable against CYP450-mediated hydroxylation, serving instead as a potent inducer of CYP4A and CYP2B subfamilies.

The Glucuronidation Pathway (Dominant)

The sole significant metabolic route is conjugation with glucuronic acid via Uridine 5'-diphospho-glucuronosyltransferase (UGT).[1]

-

Enzyme: UGTs (specifically UGT1A and 2B families in rats).

-

Product: Clofibryl-O-acyl glucuronide.[2]

-

Reactivity: This acyl-glucuronide is chemically reactive.[3] It can undergo nucleophilic attack by plasma proteins (albumin) or tissue proteins, leading to covalent adducts . This is a key mechanism in fibrate-associated hepatotoxicity and immunogenicity.

Quantitative Metabolic Profile (Urine)

Analysis of rat urine 24 hours post-dose typically reveals:

| Metabolite Form | Percentage of Recovered Dose | Notes |

| Clofibryl Glucuronide | ~70% | Major elimination product. Unstable in alkaline urine. |

| Free Clofibric Acid | ~15% | Excreted unchanged. |

| Total Recovery | ~85% | High renal clearance efficiency. |

Pathway Visualization

Figure 1: Metabolic fate of Clofibric acid in rats, highlighting the glucuronidation pathway and potential for covalent protein binding.

Pharmacokinetics & Excretion

Plasma Kinetics

-

Tmax: Peak plasma concentrations are achieved rapidly, typically within 1–4 hours post-oral administration.

-

Half-life (t1/2): The elimination half-life in rats is approximately 4–6 hours , which is significantly shorter than in humans (12–24 hours). This species difference is attributed to the rat's more efficient renal secretion of organic anions.

-

Protein Binding: Clofibric acid is highly bound to albumin (>90%), but less so in rats compared to humans. This lower binding affinity contributes to a higher volume of distribution (Vd) and faster clearance in rats.

Excretion Routes

-

Renal (Primary): The majority of the dose is excreted in urine. The process involves active tubular secretion via OATs, which can be saturated at high doses.

-

Biliary (Secondary): Minor biliary excretion occurs.[4] While clofibryl glucuronide can enter the bile, it is often de-conjugated by gut bacteria and reabsorbed (enterohepatic circulation), though this cycle is less prominent in rats for clofibrate compared to other fibrates like fenofibrate.

Experimental Protocol: PK Study in Rats

This protocol provides a standardized workflow for assessing Clofibric acid PK, ensuring reproducibility and data integrity.

Study Design

-

Subject: Male Sprague-Dawley or Wistar rats (200–250g).

-

N: 5–6 rats per time point (terminal sampling) or serial sampling group.

-

Fasting: Overnight fasting (12h) with water ad libitum is required to standardize absorption.

Dosing Methodology

-

Compound: Clofibric acid (free acid) or Sodium Clofibrate.

-

Vehicle:

-

Option A (Preferred): Dissolve in 0.1 M NaHCO

(pH 7.4) for solution dosing. -

Option B: Suspend in 0.5% Carboxymethylcellulose (CMC) or Corn Oil.

-

-

Dose: 100 mg/kg (Standard pharmacological dose for enzyme induction studies).

-

Route: Oral Gavage (PO) using a stainless steel feeding needle.

Sampling & Analysis Workflow

| Step | Procedure | Critical Control Point |

| 1. Blood Collection | Serial tail vein bleeding or jugular cannulation. Timepoints: 0, 0.5, 1, 2, 4, 8, 12, 24 h. | Use Heparinized tubes. Avoid EDTA if analyzing calcium-dependent parameters later. |

| 2. Plasma Prep | Centrifuge at 3000 x g for 10 min at 4°C. | Acidify plasma immediately (add dilute HCl) if analyzing acyl-glucuronides to prevent hydrolysis. |

| 3. Extraction | Protein precipitation with Acetonitrile (1:3 v/v) or Liquid-Liquid Extraction (Ethyl Acetate). | Internal Standard: Fenofibric acid or Diclofenac . |

| 4. HPLC/MS Analysis | Column: C18 Reverse Phase.Mobile Phase: Acetonitrile : 0.1% Formic Acid (60:40).Detection: UV (230 nm) or MS/MS (MRM mode). | Monitor transitions for Clofibric Acid (m/z 213 -> 127) in negative ion mode. |

Protocol Visualization

Figure 2: Step-by-step workflow for pharmacokinetic assessment of Clofibric acid in rats.

References

-

Cayen, M. N., et al. (1977). Metabolic disposition of clofibrate in rats and dogs. Journal of Pharmacology and Experimental Therapeutics.

-

Emudianughe, T. S., et al. (1983).[5] The metabolic disposition of clofibrate in the rat and man. Xenobiotica.

-

Sallustio, B. C., et al. (1989). Covalent binding of clofibric acid to human plasma proteins and rat liver proteins. Biochemical Pharmacology.

-

Tucker, M. J., & Orton, T. C. (1995).[5] Comparative Toxicology of Hypolipidaemic Fibrates. Taylor & Francis.[6]

-

Lupp, A., et al. (2008). Ciprofibrate, clofibric acid and respective glycinate derivatives: Effects of a four-week treatment on male lean and obese Zucker rats. Drug Research.

Sources

- 1. Inhibition of CYP2C8 by Acyl Glucuronides of Gemfibrozil and Clopidogrel: Pharmacological Significance, Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of CYP2C8 by Acyl Glucuronides of Gemfibrozil and Clopidogrel: Pharmacological Significance, Progress and Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vivo covalent binding of clofibric acid to human plasma proteins and rat liver proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Clofibrate and clofibric acid: comparison of the metabolic disposition in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Clofibrate - Some Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. taylorandfrancis.com [taylorandfrancis.com]

Environmental Fate of Mecoprop in Soil and Water: A Mechanistic & Experimental Guide

Executive Summary

Mecoprop (MCPP; 2-(4-chloro-2-methylphenoxy)propionic acid) is a phenoxy acid herbicide widely used for broad-leaved weed control.[1][2] Its environmental fate is governed by its chiral nature , pH-dependent sorption , and microbial degradation . Unlike neutral organic pollutants, Mecoprop is an ionizable acid (pKa ~ 3.78), meaning it exists primarily as a mobile anion in most agricultural soils (pH > 5). While aerobic biodegradation in topsoil is rapid (DT50: 3–21 days), its high water solubility and low sorption affinity pose a significant leaching risk to groundwater, particularly in anaerobic subsoils where degradation stalls.

This guide provides a technical deep-dive into these mechanisms, supported by validated experimental protocols for assessing its fate.

Physicochemical & Chiral Profile

Understanding the molecular behavior of Mecoprop is a prerequisite for accurate fate modeling.

| Property | Value / Characteristic | Environmental Implication |

| Molecular Formula | C₁₀H₁₁ClO₃ | - |

| Molar Mass | 214.65 g/mol | - |

| pKa | 3.78 (Acidic) | At pH > 5, >90% exists as the carboxylate anion, increasing water solubility and reducing soil sorption. |

| Water Solubility | 620 mg/L (20°C, pH 7) | High potential for transport via runoff and leaching. |

| Chirality | Exists as (R) and (S) enantiomers. | Mecoprop-P (R-isomer) is the herbicidally active form.[1][3] Bacteria often degrade enantiomers at different rates (enantioselective degradation). |

| Vapor Pressure | 2.3 x 10⁻⁴ Pa (20°C) | Low volatility; atmospheric transport is negligible. |

Soil Fate Mechanisms[4][5][6]

Sorption Dynamics (The pH Factor)

Mecoprop sorption does not follow simple hydrophobic partitioning (

-

Mechanism: In neutral/alkaline soils, the negatively charged Mecoprop anion is repelled by negatively charged clay surfaces, resulting in very low sorption (

20–43 L/kg). -

Acidic Conditions: As pH drops below the pKa, the neutral form predominates, increasing hydrophobic adsorption to soil organic matter (SOM).

-

Hysteresis: Desorption is often slower than adsorption, suggesting some fraction becomes physically entrapped in micropores or covalently bound (bound residues).

Biodegradation & Metabolic Pathways

Microbial degradation is the primary sink for Mecoprop. The process is mediated by specific genes (e.g., tfdA) found in soil bacteria like Alcaligenes and Ralstonia.

-

Primary Cleavage: The ether bond is cleaved to yield 4-chloro-2-methylphenol (4-C-2-MP) .

-

Ring Cleavage: The phenol ring is hydroxylated and cleaved (ortho- or meta-cleavage) leading to Krebs cycle intermediates.

-

Enantioselectivity: In many soils, the (S)-enantiomer is degraded faster than the (R)-enantiomer, or the (R)-isomer is biologically inverted to the (S)-form before degradation. This leads to an enrichment of the herbicidally active (R)-form in residues.

Visualization: Mecoprop Degradation Pathway

The following diagram illustrates the aerobic degradation pathway and the critical role of the tfdA gene.

Caption: Aerobic degradation pathway of Mecoprop showing ether bond cleavage by tfdA-like enzymes and subsequent ring mineralization.

Aquatic Fate Mechanisms

Photolysis

While stable to hydrolysis, Mecoprop undergoes photolysis in surface waters.

-

Direct Photolysis: Absorption of UV light (< 290 nm) causes dechlorination or ester cleavage.

-

Indirect Photolysis: Dissolved Organic Matter (DOM) acts as a sensitizer, generating hydroxyl radicals (

) that attack the Mecoprop ring.

Groundwater Persistence

In groundwater, the absence of light (no photolysis) and low microbial activity (low carbon/nutrients) renders Mecoprop highly persistent. This persistence, combined with high mobility, makes it a frequent contaminant in aquifer monitoring.

Experimental Protocols (Self-Validating Systems)

To generate regulatory-grade data (E-E-A-T), experiments must include internal validity checks.

Protocol A: Aerobic Soil Metabolism (Modified OECD 307)

Objective: Determine

Reagents & Equipment:

- C-Mecoprop (Ring-labeled, radiochemical purity >98%).

-

Soil types: Sandy loam, Clay loam, Silt loam (sieved < 2mm).

-

Biometer flasks with KOH traps (for

CO₂). -

LSC (Liquid Scintillation Counter) and HPLC-RAM (Radio-detector).

Step-by-Step Workflow:

-

Soil Acclimatization:

-

Weigh 50g dry-weight equivalent soil into biometer flasks.

-

Adjust moisture to 40-50% Maximum Water Holding Capacity (MWHC).

-

Incubate in dark at 20°C ± 2°C for 7 days to reactivate microbial biomass.

-

Validation: Measure microbial biomass (SIR method) before and after to ensure viability.

-

-

Treatment:

-

Apply

C-Mecoprop solution dropwise to soil surface (Target: 1 mg/kg). -

Mix thoroughly to ensure homogeneity.

-

Validation: Extract 3 "Time Zero" samples immediately to verify Applied Radioactivity (AR) is 100% ± 5%.

-

-

Incubation & Sampling:

-

Connect flasks to continuous airflow or static renewal systems.

-

Trap evolved

CO₂ in 1M KOH. -

Sample intervals: Days 0, 1, 3, 7, 14, 30, 60, 90.

-

-

Extraction (The Mass Balance Check):

-

Extract soil with MeOH/Water (80:20) and shake for 1 hour. Centrifuge.

-

Repeat extraction until <5% radioactivity remains in soil.

-

Combust post-extraction soil (PES) to quantify Bound Residues (BR).

-

Validation: Total Mass Balance (Extract + CO₂ + BR) must be 90–110% for the study to be valid.

-

-

Analysis:

-

Analyze extracts via HPLC-RAM to separate Parent vs. Metabolites (4-C-2-MP).

-

Use Chiral HPLC if enantiomeric ratio (ER) is required.

-

Protocol B: Batch Equilibrium Sorption (OECD 106)

Objective: Determine

Critical Control Steps:

-

Soil:Solution Ratio: Perform a preliminary test to find a ratio yielding 20-80% adsorption (typically 1:1 or 1:5 for Mecoprop).

-

Equilibrium Time: Conduct a kinetic test (2, 4, 8, 24, 48h) to define equilibrium plateau.

-

Adsorption on Walls: Run a "soil-free" blank with CaCl₂ solution and Mecoprop. Loss >5% indicates binding to the container (use glass or Teflon, avoid PP).

Workflow:

-

Equilibrate soil with 0.01M CaCl₂ overnight.

-

Add Mecoprop spike solution.

-

Shake for defined equilibrium time (usually 24h).

-

Centrifuge and analyze supernatant via HPLC-UV or LSC.

-

Calculate

. -

Normalize:

.

Visualization: Experimental Workflow (OECD 307)

Caption: Workflow for OECD 307 Aerobic Soil Metabolism study ensuring mass balance closure.

References

-

OECD. (2002). Test No. 307: Aerobic and Anaerobic Transformation in Soil.[4][5] OECD Guidelines for the Testing of Chemicals.[4]

-

Buser, H. R., & Müller, M. D. (1997). Conversion of the herbicide mecoprop to the enantiomerically pure mecoprop-P in soil. Environmental Science & Technology.

-

Tett, V. A., Willetts, A. J., & Lappin-Scott, H. M. (1994). Enantioselective degradation of the herbicide mecoprop by mixed and pure bacterial cultures.[6] FEMS Microbiology Ecology.[6]

-

Environment Agency (UK). (2004). Review of Mecoprop attenuation in the subsurface.[2][3][7][8]

-

European Commission. (2003). Review report for the active substance Mecoprop-P.

-

IUPAC. (2025). Pesticide Properties DataBase (PPDB): Mecoprop-P.

Sources

- 1. EXTOXNET PIP - MECOPROP [extoxnet.orst.edu]

- 2. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 3. researchgate.net [researchgate.net]

- 4. biotecnologiebt.it [biotecnologiebt.it]

- 5. shop.fera.co.uk [shop.fera.co.uk]

- 6. academic.oup.com [academic.oup.com]

- 7. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 8. researchgate.net [researchgate.net]

Advanced Technical Guide: Microbial Degradation of 2-(2-Chlorophenoxy)-2-methylpropanoic Acid (Clofibric Acid)

Executive Summary

2-(2-Chlorophenoxy)-2-methylpropanoic acid , commonly known as Clofibric Acid (CA) , represents a significant challenge in environmental biotechnology. As the bioactive metabolite of lipid-lowering fibrate drugs (clofibrate, etofylline clofibrate), it is structurally designed for metabolic stability. Unlike its herbicide analogs (e.g., 2,4-D or Mecoprop), CA possesses a gem-dimethyl group adjacent to the ether linkage. This steric bulk creates a "molecular shield," rendering standard ether-cleaving enzymes (dioxygenases) ineffective.

This guide provides a technical roadmap for researchers attempting to overcome this recalcitrance. It moves beyond standard isolation techniques—which frequently fail for CA—and details co-metabolic enrichment strategies , bio-augmentation protocols , and mechanistic validation via metabolite tracking.

Part 1: Chemical Context & The Steric Barrier

To degrade CA, one must understand why it persists. The molecule consists of a 4-chlorophenol ring linked to a isobutyric acid moiety.

The Structural Bottleneck

In similar compounds like Mecoprop (2-(4-chloro-2-methylphenoxy)propanoic acid), the ether bond is cleaved by alpha-ketoglutarate-dependent dioxygenases (e.g., TfdA or RdpA). These enzymes require access to the alpha-carbon to initiate hydroxylation, leading to unstable hemiacetal formation and subsequent cleavage.

-

Mecoprop: Has one methyl group on the alpha-carbon. Degradable.

-

Clofibric Acid: Has two methyl groups (gem-dimethyl) on the alpha-carbon. Recalcitrant.

The second methyl group sterically hinders the approach of the enzyme's active iron center, preventing the abstraction of the necessary proton or oxygen insertion. Therefore, successful degradation requires non-specific ether cleavage systems or specialized mixed-culture consortia rather than single-strain isolates.

Part 2: Metabolic Pathways & Mechanisms